

Disperse Violet 63: Application Notes and Protocols for Histochemistry

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Compound of Interest

Compound Name: Disperse Violet 63

Cat. No.: B1397941

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Disclaimer

The following application notes and protocols are based on the known chemical properties of **Disperse Violet 63** as a textile dye and general principles of histochemistry. To date, there is a significant lack of published scientific literature detailing the specific use of **Disperse Violet 63** for biological staining. Therefore, the provided protocols are intended to be a starting point for research and development, and optimization will be required.

Introduction

Disperse Violet 63, a member of the disperse class of dyes, is characterized by its non-ionic nature and low solubility in water.^[1] Traditionally used in the textile industry for dyeing polyester fibers, its potential application in histochemistry is largely unexplored.^{[2][3][4]} Historically, many foundational staining techniques in histology were adapted from the textile industry, suggesting that disperse dyes like **Disperse Violet 63** may offer unique staining properties for specific cellular components, particularly hydrophobic structures.^[5] This document provides an overview of its properties and a hypothetical protocol for its use in histochemical staining.

Chemical and Physical Properties

A summary of the key properties of **Disperse Violet 63** is presented in the table below. This information is crucial for designing and troubleshooting staining protocols.

Property	Value	Source(s)
C.I. Name	Disperse Violet 63	
CAS Number	64294-88-8	
Molecular Formula	C19H19ClN6O3	
Molecular Weight	414.85 g/mol	
Appearance	Purple Powder	
Solubility	Soluble in acetone and alcohol; moderately soluble in water.	
Optimal pH Range (Textile Dyeing)	5.0 - 7.0	
Ionic Nature	Non-ionic	Inferred from "Disperse Dye" classification

Principle of Staining (Hypothetical)

As a non-ionic, hydrophobic molecule, **Disperse Violet 63** is unlikely to form strong ionic bonds with charged tissue components, which is the primary mechanism for many common histological stains. Instead, its staining mechanism is hypothesized to be based on partitioning. The dye is expected to dissolve in and accumulate in hydrophobic structures within the cell and extracellular matrix, such as lipids, myelin, and potentially hydrophobic regions of proteins. This is analogous to how it stains polyester fibers.

Potential Applications in Histochemistry

Based on its chemical nature, **Disperse Violet 63** could potentially be used for:

- **Lipid Staining:** As a hydrophobic dye, it may serve as an alternative to traditional lipid stains like Oil Red O or Sudan Black B.

- **Staining of Hydrophobic Proteins:** It might selectively stain cells or structures rich in hydrophobic proteins.
- **Fluorescent Microscopy:** Some suppliers classify it as a fluorescent dye, suggesting it may be useful as a fluorescent probe, although its excitation and emission spectra are not well-documented in a biological context.

Experimental Protocols (Hypothetical)

Important Note: These protocols are theoretical and will require significant optimization.

Researchers should perform pilot studies to determine optimal dye concentration, incubation times, and appropriate controls.

Protocol 1: Staining of Lipids in Frozen Sections

Objective: To stain intracellular lipid droplets in frozen tissue sections.

Materials:

- **Disperse Violet 63**
- Acetone
- Phosphate Buffered Saline (PBS), pH 7.4
- Glycerol or aqueous mounting medium
- Frozen tissue sections (e.g., liver, adipose tissue)
- Coplin jars

Procedure:

- **Stock Solution Preparation (1% w/v):**
 - Dissolve 100 mg of **Disperse Violet 63** powder in 10 mL of acetone.
 - Mix thoroughly until dissolved. This stock solution should be stored in a tightly sealed container at 4°C, protected from light.

- Working Solution Preparation (0.1% w/v):
 - Dilute 1 mL of the 1% stock solution with 9 mL of PBS (pH 7.4).
 - Mix well. The working solution may form a fine precipitate and should be used shortly after preparation.
- Staining:
 - Cut frozen sections (5-10 μ m) and mount on glass slides.
 - Air dry the sections for 10-15 minutes.
 - Fix the sections in cold 4% paraformaldehyde for 10 minutes.
 - Wash the slides twice with PBS for 5 minutes each.
 - Immerse the slides in the 0.1% **Disperse Violet 63** working solution for 15-30 minutes at room temperature. (Optimization of time is critical).
 - Rinse the slides briefly in PBS to remove excess stain.
 - Differentiate in 70% ethanol for 30-60 seconds if background staining is high.
 - Wash in distilled water.
 - Counterstain with a nuclear stain like DAPI or Hoechst if desired.
 - Mount with an aqueous mounting medium.
- Visualization:
 - Examine under a bright-field or fluorescence microscope (if fluorescent properties are confirmed). Lipids should appear violet.

Protocol 2: Staining of Paraffin-Embedded Sections

Objective: To explore the staining of various tissue components in formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

- **Disperse Violet 63**
- Ethanol (absolute, 95%, 70%)
- Xylene or a xylene substitute
- FFPE tissue sections
- Aqueous mounting medium

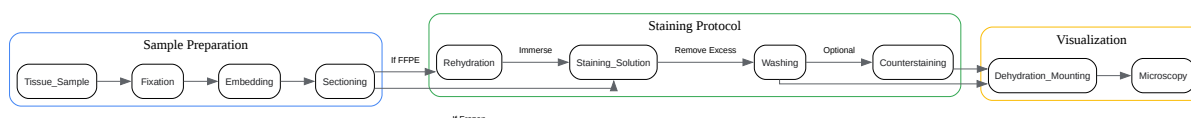
Procedure:

- Deparaffinization and Rehydration:
 - Deparaffinize FFPE sections in xylene (2 changes, 5 minutes each).
 - Rehydrate through graded alcohols: absolute ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes).
 - Rinse in distilled water.
- Staining:
 - Prepare a 0.1% (w/v) solution of **Disperse Violet 63** in 70% ethanol.
 - Immerse the rehydrated slides in the staining solution for 30-60 minutes at room temperature.
 - Rinse briefly in 70% ethanol to remove excess stain.
 - Wash in distilled water.
- Dehydration and Mounting:
 - Dehydrate the sections through graded alcohols (70%, 95%, absolute ethanol, 2 minutes each).

- Clear in xylene (2 changes, 3 minutes each).
- Mount with a resinous mounting medium.
- Visualization:
 - Examine under a bright-field microscope. Observe which structures have taken up the violet stain.

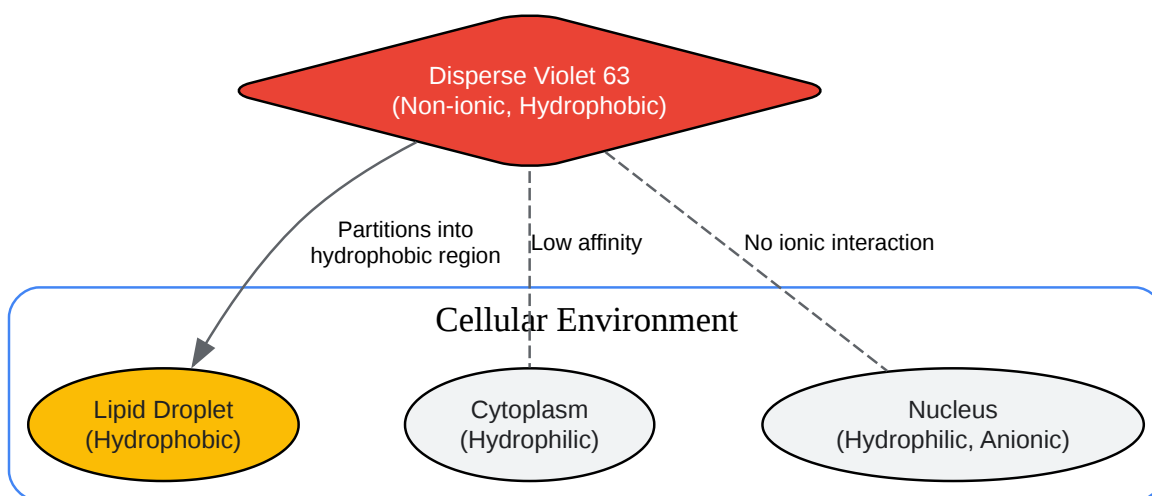
Visualizations

Below are diagrams illustrating the hypothetical workflow and the potential staining mechanism of **Disperse Violet 63**.



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Caption: Hypothetical workflow for histochemical staining with **Disperse Violet 63**.



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Caption: Postulated staining mechanism of **Disperse Violet 63** in a biological context.

Safety Precautions

Disperse Violet 63 is a chemical compound with limited toxicological data in the context of laboratory use. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While **Disperse Violet 63** is an established textile dye, its application in histochemistry is a novel area of investigation. The provided information and hypothetical protocols are intended to serve as a foundation for researchers to explore its potential as a selective stain for hydrophobic cellular components. Significant optimization and validation will be necessary to establish its utility and reliability as a histochemical reagent.

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